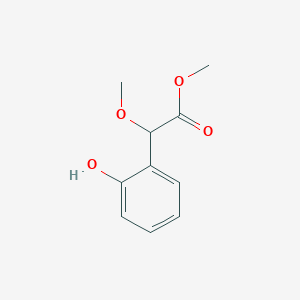
Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate” is a chemical compound. It is a derivative of 2-(2-Hydroxyphenyl)-2H-benzotriazoles, which are an important class of UV absorbers . It is also related to Methyl 3-(2-hydroxyphenyl)propionate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a process for preparing methyl (E)-2-(2-hydroxy)phenyl-3-methoxyacrylate involves reacting the compound of formula (IV) where W is methyl 2-(3,3-dimethoxy)-propanoate with a reagent that will protect the hydroxyl group of that compound from reaction during subsequent demethanolysis .
Molecular Structure Analysis
While specific molecular structure analysis for “this compound” is not available, studies on similar compounds provide insights. For instance, a Schiff-base complex 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid has been synthesized and characterized by elemental analyses, UV–VIS and IR spectroscopy and single crystal X-ray determination .
作用機序
MHMA has been studied for its biochemical and physiological effects. The compound has been found to act as an agonist at certain receptors, such as the muscarinic acetylcholine receptor. Additionally, MHMA has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which can lead to various physiological effects.
Biochemical and Physiological Effects
MHMA has been found to have various biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, increased respiration, increased salivation, increased sweating, and increased pupil dilation. Additionally, MHMA has been found to have effects on cognitive function, such as improved memory and learning.
実験室実験の利点と制限
MHMA has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and can be stored for long periods of time without degradation. Additionally, MHMA can be used to study the effects of various compounds on biological systems, as well as to investigate the mechanisms of action of drugs and other compounds. However, MHMA has some limitations. The compound can be toxic at high concentrations, and can cause adverse effects in some individuals. Additionally, the effects of MHMA can be short-lived, so the compound must be administered frequently for the desired effects to be observed.
将来の方向性
There are a number of potential future directions for MHMA research. One potential direction is to investigate the compound’s potential applications in drug development. Additionally, MHMA could be used to study the effects of various environmental factors on biological systems, as well as to investigate the mechanisms of action of drugs and other compounds. Furthermore, MHMA could be used to study the interactions between different molecules, as well as to explore the effects of various compounds on biological systems. Finally, MHMA could be used to study the effects of various drugs on cognitive function, such as memory and learning.
合成法
MHMA can be synthesized through a two-step reaction. First, a Grignard reaction is used to form a 2-hydroxybenzaldehyde from benzaldehyde and a Grignard reagent. Then, this intermediate is reacted with a methyl ester to form the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C.
科学的研究の応用
MHMA has been used in scientific research due to its unique properties. It can be used to study the effects of various compounds on biological systems, as well as to investigate the mechanisms of action of drugs and other compounds. Additionally, MHMA has been used as a model compound to study the interactions between different molecules, as well as to study the effects of various environmental factors on biological systems.
特性
IUPAC Name |
methyl 2-(2-hydroxyphenyl)-2-methoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9(10(12)14-2)7-5-3-4-6-8(7)11/h3-6,9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRTVWOUUCGLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2910736.png)
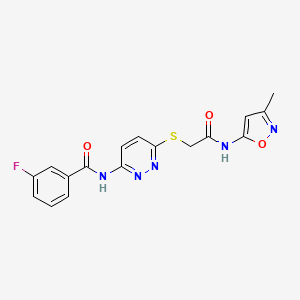
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2910738.png)
![N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2910741.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2910745.png)
![6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910746.png)
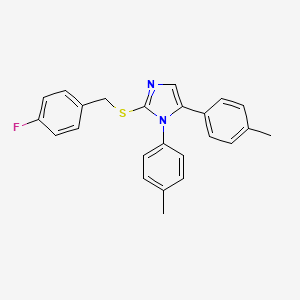
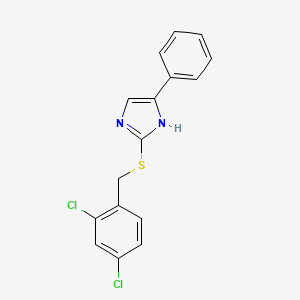
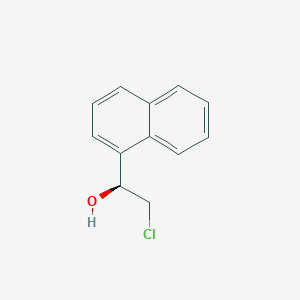
![2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2910751.png)
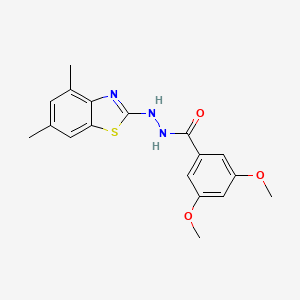
![3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2910754.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2910756.png)
![8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2910759.png)
